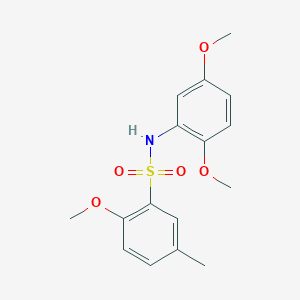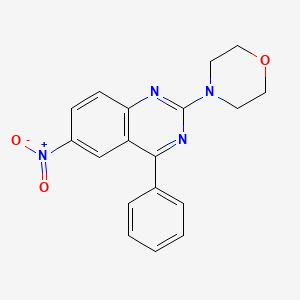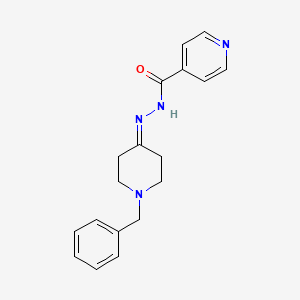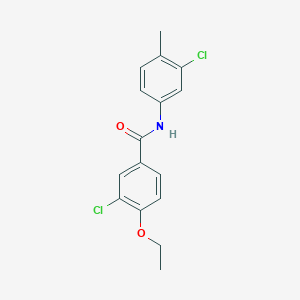
N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide, also known as DMMDA-2, is a chemical compound that belongs to the class of phenethylamines. It is a potent psychedelic drug that has been used in scientific research for its psychoactive effects.
Mecanismo De Acción
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide is not fully understood. It is believed to act on the serotonin receptors in the brain, particularly the 5-HT2A receptor. It has been shown to increase the release of serotonin and other neurotransmitters, leading to changes in brain activity and altered states of consciousness.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide produces a range of biochemical and physiological effects in the body. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes dilation of the pupils and can lead to nausea and vomiting. In the brain, it produces changes in neural activity, particularly in the visual and auditory processing regions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide has several advantages and limitations for lab experiments. Its potent psychoactive effects make it a useful tool for studying the neural mechanisms underlying the psychedelic experience. However, its low yield and complex synthesis process make it difficult to obtain in large quantities, limiting its use in large-scale studies. Additionally, its potent effects can be difficult to control, making it challenging to use in a controlled experimental setting.
Direcciones Futuras
There are several future directions for N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide research. One area of interest is exploring its potential therapeutic applications in treating mental health disorders, such as depression and anxiety. Additionally, further studies are needed to understand the neural mechanisms underlying its psychoactive effects and to develop more effective and efficient synthesis methods. Finally, there is a need for more research to explore the safety and potential risks associated with N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide use, particularly in the context of its potential therapeutic applications.
Conclusion:
N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide is a potent psychedelic drug that has been used in scientific research to study its psychoactive effects on the human brain. Its complex synthesis process and potent effects make it challenging to use in large-scale studies. However, its potential therapeutic applications and its ability to provide insight into the neural mechanisms underlying the psychedelic experience make it an important area of research for the future.
Métodos De Síntesis
The synthesis of N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide involves the reaction of 2,5-dimethoxyphenylacetonitrile with methylamine and sulfuryl chloride. The product is then purified using column chromatography. The yield of the synthesis is typically low, and the process is complex and time-consuming.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide has been used in scientific research to study its psychoactive effects on the human brain. It is a potent hallucinogen that produces visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought processes. It has been used in studies to understand the neural mechanisms underlying the psychedelic experience and to explore its potential therapeutic applications in treating mental health disorders.
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-11-5-7-15(22-4)16(9-11)23(18,19)17-13-10-12(20-2)6-8-14(13)21-3/h5-10,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQNRUIRDNPNPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5782785.png)
![2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5782792.png)

![N-[3-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5782820.png)
![2-(4-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5782833.png)



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5782857.png)




![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5782893.png)